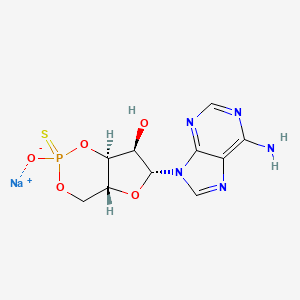

Rp-cAMPS sodium salt

Descripción

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKZYORDGLGPR-NVGWRVNNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rp-cAMPS Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of (Rp)-Adenosine-3',5'-cyclic monophosphorothioate, sodium salt (Rp-cAMPS), a critical tool in cellular signaling research. We will delve into its molecular interactions, inhibitory properties, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Competitive Antagonism of Protein Kinase A (PKA)

Rp-cAMPS is a potent and specific competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase (PKA).[1] Its mechanism of action is centered on its ability to bind to the regulatory subunits of the PKA holoenzyme without inducing the conformational change necessary for the release and subsequent activation of the catalytic subunits. This effectively locks the PKA enzyme in its inactive state.

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. The binding of the endogenous second messenger, cAMP, to the R subunits triggers a conformational change, leading to the dissociation of the active C subunits, which can then phosphorylate their downstream targets.

Rp-cAMPS, as a structural analog of cAMP, competes for the same binding sites on the R subunits. However, due to a key structural modification—the substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) moiety—its binding does not cause the necessary allosteric changes for C subunit release.[2] Consequently, the PKA holoenzyme remains intact and catalytically inactive.

This inhibitory action is reversible and specific to the cAMP binding sites, distinguishing Rp-cAMPS from ATP-competitive kinase inhibitors.[3][4][5] Furthermore, Rp-cAMPS is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring its stability and prolonged activity in experimental systems.[1]

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Rp-cAMPS as a PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS), is a potent and widely utilized competitive antagonist of cyclic AMP (cAMP) for the activation of cAMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of Rp-cAMPS, detailing its mechanism of action, biochemical properties, and its application in experimental research. The document includes a compilation of quantitative data, detailed experimental protocols for assessing PKA inhibition, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this crucial research tool.

Introduction to Rp-cAMPS and Protein Kinase A (PKA)

Protein Kinase A is a key enzyme in cellular signaling, mediating the effects of the second messenger cAMP.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2] Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active catalytic subunits, which then phosphorylate downstream target proteins on serine and threonine residues.[1]

Rp-cAMPS is a phosphorothioate (B77711) analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety is replaced by sulfur. This modification renders the molecule resistant to hydrolysis by phosphodiesterases and allows it to act as a competitive inhibitor of PKA.[3] By binding to the cAMP-binding sites on the PKA regulatory subunits, Rp-cAMPS prevents the conformational change necessary for the release of the catalytic subunits, thus locking the holoenzyme in an inactive state.[4][5]

Mechanism of Action of Rp-cAMPS

Rp-cAMPS competitively binds to the cAMP-binding domains on the regulatory subunits of PKA.[4] Unlike cAMP, the binding of Rp-cAMPS does not induce the conformational transition required for the dissociation of the catalytic subunits.[4] This maintains the PKA holoenzyme in its inactive state, effectively blocking downstream phosphorylation events. The inhibitory effect is reversible and dependent on the relative concentrations of Rp-cAMPS and cAMP.

dot

Figure 1: PKA signaling pathway and the inhibitory action of Rp-cAMPS.

Quantitative Data

The inhibitory potency of Rp-cAMPS and its analogs is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the PKA isoform and the experimental conditions.

| Compound | PKA Isoform | Parameter | Value (µM) | Reference(s) |

| Rp-cAMPS | PKA I | Ki | 12.5 | [3] |

| PKA II | Ki | 4.5 | [3] | |

| Rp-8-Br-cAMPS | PKA I | - | More potent than for PKA II | [5] |

| Rp-cAMPS-pAB | PKA (in cells) | IC50 | 10 | |

| Rp-8-pCPT-cAMPS-pAB | PKA (in cells) | IC50 | 4 | |

| Rp-8-Br-cAMPS-pAB | PKA (in cells) | IC50 | 3 |

Table 1: Inhibitory constants (Ki) and IC50 values for Rp-cAMPS and its analogs.

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure PKA activity and its inhibition by Rp-cAMPS.

Materials:

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)

-

Purified active PKA enzyme

-

Rp-cAMPS

-

ATP

-

PKA substrate peptide (e.g., Kemptide)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a stock solution of Rp-cAMPS in an appropriate solvent (e.g., water or buffer).

-

Assay Setup:

-

Add Kinase Assay Dilution Buffer to each well of a 96-well plate.

-

Add the PKA substrate to all wells.

-

Add varying concentrations of Rp-cAMPS to the test wells. Include a vehicle control (no inhibitor) and a no-enzyme control (background).

-

Add the purified PKA enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection:

-

Add the phospho-specific antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Wash the wells again and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of PKA inhibition for each concentration of Rp-cAMPS compared to the vehicle control.

dot

Figure 2: Experimental workflow for an in vitro PKA kinase activity assay.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is for assessing the effect of Rp-cAMPS on the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in cell lysates.

Materials:

-

Cell culture reagents

-

Rp-cAMPS

-

PKA activator (e.g., Forskolin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-CREB Ser133, anti-total CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with varying concentrations of Rp-cAMPS for 30-60 minutes.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes. Include untreated and activator-only controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-CREB signal to the total CREB signal.

dot

Figure 3: Western blot workflow to assess PKA substrate phosphorylation.

Concluding Remarks

Rp-cAMPS remains an indispensable tool for the specific inhibition of PKA in a wide range of experimental settings. Its ability to competitively antagonize cAMP binding allows for the precise dissection of PKA-dependent signaling pathways. When used with appropriate controls and at optimized concentrations, Rp-cAMPS provides reliable and reproducible data for researchers in cell biology, pharmacology, and drug discovery. The development of more cell-permeable analogs, such as Rp-8-Br-cAMPS, further enhances the utility of this class of inhibitors for in-cell studies. A thorough understanding of its mechanism of action and careful experimental design are paramount to leveraging the full potential of Rp-cAMPS in advancing our knowledge of PKA-mediated cellular processes.

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rp-cAMPS in Elucidating Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, second messengers play a pivotal role in transducing extracellular signals into intracellular responses. Cyclic adenosine (B11128) monophosphate (cAMP) is a canonical second messenger that governs a vast array of physiological processes by activating Protein Kinase A (PKA). To dissect the precise contributions of the cAMP-PKA signaling axis, researchers rely on specific molecular tools. Among these, Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS) , stands out as a potent and widely used competitive antagonist of cAMP. This technical guide provides an in-depth overview of Rp-cAMPS, its mechanism of action, quantitative parameters, and detailed protocols for its application in key cell signaling experiments.

Core Principles of Rp-cAMPS Function

Rp-cAMPS is a phosphorothioate (B77711) analog of cAMP, where a sulfur atom replaces one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety. This modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations. The "Rp" designation refers to the stereochemistry at the phosphorus atom, which is crucial for its antagonistic activity.

Mechanism of Action

The primary mechanism of action of Rp-cAMPS is the competitive inhibition of PKA . In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules to the two regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] These active catalytic subunits then phosphorylate downstream substrate proteins on serine and threonine residues.

Rp-cAMPS exerts its inhibitory effect by competing with endogenous cAMP for binding to the regulatory subunits of PKA.[2][3] While Rp-cAMPS binds to the regulatory subunits, it fails to induce the necessary conformational change for the release of the catalytic subunits.[2] This effectively locks the PKA holoenzyme in its inactive state, preventing the phosphorylation of downstream targets. It is important to note that this inhibitory action is dependent on the presence of MgATP.

Quantitative Data

The inhibitory potency of Rp-cAMPS is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target receptor sites. The lower the Ki value, the higher the affinity of the inhibitor for its target.

| Parameter | PKA Type I (PKA-I) | PKA Type II (PKA-II) | Reference |

| Ki | 12.5 µM | 4.5 µM | [3][4] |

Note: The Ki values can vary slightly depending on the experimental conditions and the specific isoforms of the PKA regulatory subunits.

Signaling Pathways Amenable to Investigation with Rp-cAMPS

Rp-cAMPS is an invaluable tool for dissecting signaling pathways where PKA plays a central role. By inhibiting PKA, researchers can elucidate the necessity of this kinase in various cellular processes.

The Canonical PKA Signaling Pathway

A primary application of Rp-cAMPS is to probe the canonical PKA signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) that couple to stimulatory G proteins (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent activation of PKA and phosphorylation of its targets, such as the transcription factor cAMP response element-binding protein (CREB), can be effectively blocked by Rp-cAMPS.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Rp-cAMPS to investigate PKA-dependent signaling.

In Vitro PKA Inhibition Assay

This assay directly measures the ability of Rp-cAMPS to inhibit the catalytic activity of purified PKA.

Materials:

-

Purified active PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Rp-cAMPS

-

cAMP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide (e.g., 100 µM), and varying concentrations of Rp-cAMPS (e.g., 0.1 µM to 100 µM). Include a "no inhibitor" control.

-

Pre-incubate the reaction mixture for 10 minutes at 30°C to allow Rp-cAMPS to bind to any residual regulatory subunits that may be present with the catalytic subunit preparation (though typically purified catalytic subunit is used).

-

Initiate the kinase reaction by adding a fixed concentration of cAMP (e.g., 10 µM) to all tubes except a negative control (to measure basal activity).

-

Immediately after adding cAMP, add ATP (spiked with [γ-³²P]ATP for the radioactive method, or as per the ADP-Glo™ kit instructions). A typical final ATP concentration is 100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) that falls within the linear range of the assay.

-

Stop the reaction.

-

For the radioactive assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

For the ADP-Glo™ assay: Add the ADP-Glo™ Reagent as per the manufacturer's protocol to terminate the kinase reaction and deplete remaining ATP.

-

-

Quantify PKA activity.

-

For the radioactive assay: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

For the ADP-Glo™ assay: Add the Kinase Detection Reagent and measure luminescence.

-

-

Data Analysis: Calculate the percentage of PKA inhibition for each Rp-cAMPS concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the Rp-cAMPS concentration to determine the IC50 value.

Cellular cAMP Measurement Assay

This competitive binding assay is used to determine the intracellular concentration of cAMP and can be used to assess the efficacy of agents that modulate adenylyl cyclase activity, which can then be correlated with PKA activation studies using Rp-cAMPS.

Materials:

-

Cells of interest cultured in appropriate plates (e.g., 96-well)

-

Stimulating agent (e.g., Forskolin, a direct activator of adenylyl cyclase)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate cells with a PDE inhibitor such as IBMX (e.g., 100 µM) for 10-15 minutes to prevent cAMP degradation.[5]

-

Stimulation: Treat the cells with a stimulating agent like Forskolin (e.g., 10 µM) for a specified time (e.g., 15-30 minutes) to induce cAMP production.[5] Include a vehicle control.

-

Cell Lysis: Aspirate the media and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Quantification: Perform the competitive binding assay as per the kit's protocol. This typically involves the competition between the cAMP in the cell lysate and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.

-

Detection: Measure the signal (e.g., colorimetric or fluorescent) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.

Western Blot Analysis of CREB Phosphorylation

This protocol details the detection of phosphorylated CREB (p-CREB) at Serine 133, a key downstream target of PKA, to assess the inhibitory effect of Rp-cAMPS in a cellular context.

Materials:

-

Cultured cells

-

Rp-cAMPS

-

Stimulating agent (e.g., Forskolin and IBMX)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CREB (Ser133)

-

Rabbit or mouse anti-total CREB

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with Rp-cAMPS (e.g., 10-50 µM) for 30-60 minutes. Include a vehicle control.

-

Stimulate the cells with Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) for 15-30 minutes to induce PKA activation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing:

-

Strip the membrane according to a standard protocol.

-

Re-probe the membrane with the primary antibody against total CREB and then the loading control antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for p-CREB, total CREB, and the loading control. Normalize the p-CREB signal to the total CREB signal and/or the loading control signal to determine the relative change in CREB phosphorylation.

Conclusion

Rp-cAMPS is an indispensable pharmacological tool for the investigation of cAMP-PKA signaling pathways. Its ability to competitively and specifically inhibit PKA activation allows researchers to delineate the precise roles of this kinase in a multitude of cellular processes. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to effectively utilize Rp-cAMPS in their research endeavors. By carefully designing experiments with appropriate controls, the use of Rp-cAMPS will continue to yield valuable insights into the complex and vital world of cell signaling.

References

The Role of Rp-cAMPS as a Competitive Antagonist of cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rp-Adenosine-3',5'-cyclic monophosphorothioate (Rp-cAMPS), a pivotal tool in the study of cyclic AMP (cAMP)-mediated signal transduction. This document details its mechanism of action as a competitive antagonist of Protein Kinase A (PKA), presents key quantitative data, and offers detailed protocols for its application in research settings.

Introduction: The cAMP/PKA Signaling Axis

Cyclic AMP is a ubiquitous second messenger that plays a critical role in numerous physiological processes, including metabolism, gene transcription, and cell growth. The primary intracellular effector of cAMP is the cAMP-dependent Protein Kinase (PKA). The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits.

There are two main types of PKA, Type I and Type II, which are defined by their regulatory subunits (RI and RII, respectively). Each type has α and β isoforms (RIα, RIβ, RIIα, RIIβ), which exhibit distinct tissue distribution and biochemical properties. Upon binding of two cAMP molecules to each regulatory subunit, a conformational change is induced, leading to the dissociation of the active catalytic subunits. These liberated C-subunits then phosphorylate downstream target proteins on serine or threonine residues, propagating the cellular response.

Rp-cAMPS: Mechanism of Competitive Antagonism

Rp-cAMPS is a phosphorothioate (B77711) analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom. This modification is critical to its function as a PKA antagonist.

Rp-cAMPS competitively binds to the cAMP-binding sites on the PKA regulatory subunits. However, unlike cAMP, the binding of Rp-cAMPS does not induce the necessary conformational change to release the catalytic subunits. Instead, it locks the PKA holoenzyme in an inactive conformation, effectively preventing its activation by endogenous cAMP[1]. This makes Rp-cAMPS an invaluable tool for dissecting the specific roles of PKA in complex signaling networks. Furthermore, Rp-cAMPS is resistant to hydrolysis by phosphodiesterases, ensuring its stability in experimental systems[2][3].

Figure 1. cAMP/PKA signaling and Rp-cAMPS antagonism.

Quantitative Data: Binding Affinity of Rp-cAMPS

The inhibitory potency of Rp-cAMPS is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptor sites in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Rp-cAMPS exhibits a preference for the Type II PKA isoform over the Type I isoform.

| PKA Isoform Type | Inhibition Constant (Ki) | Reference |

| PKA Type I | 12.5 µM | [2][3] |

| PKA Type II | 4.5 µM | [2][3] |

Note: The affinity of Rp-cAMPS can be influenced by experimental conditions, including the presence of ATP and specific protein constructs used.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Rp-cAMPS to investigate PKA signaling.

In Vitro PKA Activity Assay (Non-Radioactive)

This protocol describes a method to measure the kinase activity of purified PKA in the presence and absence of Rp-cAMPS using a peptide substrate and a phospho-specific antibody.

Figure 2. Workflow for an in vitro PKA inhibition assay.

Materials:

-

Purified, active PKA enzyme

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (10 mM stock)

-

Rp-cAMPS solution (10 mM stock in appropriate solvent)

-

96-well microplate (e.g., ELISA plate)

-

Phospho-PKA substrate specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate and Stop Solution

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Rp-cAMPS in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Prepare a working solution of PKA enzyme and ATP in Kinase Assay Buffer.

-

Plate Setup: To the wells of a 96-well plate, add 25 µL of the different Rp-cAMPS dilutions or vehicle control.

-

Enzyme Addition: Add 50 µL of the diluted PKA enzyme to each well. Gently tap the plate to mix and incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing the PKA substrate peptide and ATP. The final concentration of ATP should be at or near its Km for PKA (typically 10-100 µM).

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.

-

Detection (ELISA-based): a. Stop the reaction by washing the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Add 100 µL of the diluted phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the wells three times. d. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. e. Wash the wells three times. f. Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes). g. Add 50 µL of Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (wells with no enzyme). Plot the absorbance against the log of the Rp-cAMPS concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of Rp-cAMPS for PKA regulatory subunits by measuring its ability to compete with a radiolabeled cAMP analog (e.g., [³H]cAMP).

Materials:

-

Purified PKA regulatory subunits (or holoenzyme)

-

[³H]cAMP (or other suitable radioligand)

-

Rp-cAMPS

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the following in this order:

-

Binding Buffer

-

A fixed, non-saturating concentration of [³H]cAMP (typically at or below its Kd).

-

Varying concentrations of unlabeled Rp-cAMPS (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

A fixed amount of purified PKA regulatory subunits to initiate the binding reaction.

-

-

Controls:

-

Total Binding: Contains all components except unlabeled Rp-cAMPS.

-

Non-specific Binding: Contains all components plus a high concentration of unlabeled cAMP (e.g., 100 µM) to saturate all specific binding sites.

-

-

Incubation: Incubate the tubes at room temperature or on ice for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the protein-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold Binding Buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding at each Rp-cAMPS concentration: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log of the Rp-cAMPS concentration. c. Fit the data to a one-site competition curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Assay for PKA Inhibition

This protocol describes a general method to assess the ability of Rp-cAMPS to inhibit PKA signaling in intact cells by measuring the phosphorylation of a known downstream PKA substrate, CREB (cAMP Response Element-Binding Protein).

Figure 3. Workflow for a cell-based PKA inhibition assay.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Rp-cAMPS (cell-permeable versions like Rp-8-Br-cAMPS are often preferred for better potency in cells)

-

PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Reagents for SDS-PAGE and Western blotting

-

Chemiluminescence detection system

Procedure:

-

Cell Culture: Plate cells and grow them to 70-80% confluency.

-

Pre-treatment: Pre-incubate the cells with the desired concentration of Rp-cAMPS (or a vehicle control) in serum-free medium for 30-60 minutes.

-

Stimulation: Add a PKA activator (e.g., 10 µM Forskolin) to the medium and incubate for the optimal time to induce CREB phosphorylation (typically 15-30 minutes).

-

Cell Lysis: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: a. Prepare samples by adding Laemmli buffer and boiling. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescence substrate.

-

Re-probing: Strip the membrane and re-probe with the antibody for total CREB to ensure equal protein loading.

-

Analysis: Quantify the band intensities for phospho-CREB and total CREB. A decrease in the ratio of phospho-CREB to total CREB in the Rp-cAMPS-treated samples compared to the stimulated control indicates successful PKA inhibition[4].

Conclusion

Rp-cAMPS is a potent and specific competitive antagonist of PKA, making it an indispensable tool for elucidating the role of cAMP/PKA signaling in cellular processes. By binding to the regulatory subunits and stabilizing the inactive holoenzyme, it allows researchers to inhibit PKA activity both in vitro and in intact cells. The experimental protocols provided in this guide offer a framework for utilizing Rp-cAMPS to investigate PKA function, from biochemical characterization to cellular pathway analysis. Careful consideration of isoform specificity and experimental conditions will ensure the robust and accurate application of this powerful research compound.

References

- 1. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cAMP-binding site of PKA as a molecular target of bisabolangelone against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Rp-cAMPS Against Phosphodiesterase Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling pathways. The intracellular concentration of cAMP is meticulously regulated by its synthesis by adenylyl cyclases and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). The ability to manipulate cAMP levels and the activity of its primary effector, Protein Kinase A (PKA), is crucial for both basic research and therapeutic development.

(Rp)-adenosine-3',5'-cyclic monophosphorothioate (Rp-cAMPS) is a widely utilized cell-permeable, competitive antagonist of cAMP-dependent PKA. A key feature of Rp-cAMPS is its remarkable stability against hydrolysis by PDEs. This resistance to degradation ensures a sustained antagonistic effect, making it a reliable tool for dissecting cAMP/PKA-mediated signaling events. This technical guide provides an in-depth overview of the stability of Rp-cAMPS against PDE hydrolysis, including available data, detailed experimental protocols for assessing PDE activity, and visualizations of relevant pathways and workflows.

Data Presentation: Stability of Rp-cAMPS

Table 1: Qualitative and Semi-Quantitative Data on the Stability of Rp-cAMPS against Phosphodiesterase Hydrolysis

| Compound | PDE Isoform(s) | Observation | Data Type |

| Rp-cAMPS | Mammalian PDEs | "metabolically stable towards mammalian cyclic nucleotide-responsive phosphodiesterases" | Qualitative |

| Rp-cAMPS | General PDEs | "resistant to hydrolysis by phosphodiesterases"[1] | Qualitative |

| Rp-cAMPS | PDE3A | A high concentration (30,110 µM) was required to protect against inactivation of PDE3A, indicating weak binding to the active site and implying it is a poor substrate.[2] | Semi-Quantitative (Kd for protection) |

Table 2: Comparative Kinetic Parameters of cAMP Hydrolysis by Various PDE Isoforms

For comparative purposes, the following table summarizes the typical kinetic parameters for the hydrolysis of the natural substrate, cAMP, by different PDE families. This highlights the enzymatic activity that Rp-cAMPS effectively resists.

| PDE Family | Substrate Specificity | Typical Km for cAMP (µM) |

| PDE1 | Ca2+/Calmodulin-dependent | 1 - 50 |

| PDE2 | cGMP-stimulated | 10 - 50 |

| PDE3 | cGMP-inhibited | 0.1 - 0.8 |

| PDE4 | cAMP-specific | 1 - 10 |

| PDE7 | cAMP-specific | 0.1 - 0.2 |

| PDE8 | cAMP-specific | 0.1 - 1.0 |

| PDE10 | Dual-specificity | 0.05 - 3.0 |

| PDE11 | Dual-specificity | ~2.4 |

Experimental Protocols

Several well-established methods are available to assess the activity of phosphodiesterases and to determine the stability of cAMP analogs like Rp-cAMPS against hydrolysis. Below are detailed methodologies for commonly used assays.

Two-Step Radioassay for PDE Activity

This is a classic and highly sensitive method for measuring PDE activity by quantifying the hydrolysis of radiolabeled cAMP.

Materials:

-

[³H]-cAMP

-

Unlabeled cAMP

-

Purified PDE enzyme or cell/tissue lysate

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mg/mL BSA

-

Stop Solution: 2% Sodium Dodecyl Sulfate (SDS)

-

Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase

-

Anion-exchange resin (e.g., Dowex AG 1-X8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the PDE source, and a known concentration of [³H]-cAMP mixed with unlabeled cAMP to achieve the desired specific activity and final cAMP concentration. To test the stability of Rp-cAMPS, it would be used as the substrate in place of cAMP.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.

-

Termination: Stop the reaction by adding the stop solution or by boiling the samples for 2-3 minutes.

-

Conversion to Adenosine: Add snake venom to the reaction mixture and incubate at 30°C for 10-20 minutes. The 5'-nucleotidase in the venom will convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation: Prepare a slurry of the anion-exchange resin. Add the resin slurry to the reaction tubes. The negatively charged, unhydrolyzed [³H]-cAMP and the product [³H]-5'-AMP will bind to the resin, while the neutral [³H]-adenosine will remain in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: The amount of [³H]-adenosine detected is directly proportional to the amount of [³H]-cAMP hydrolyzed. PDE activity is typically expressed as pmol of cAMP hydrolyzed per minute per mg of protein.

Non-Radioactive Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This commercially available assay offers a high-throughput, non-radioactive alternative for measuring PDE activity.

Principle: The assay measures the amount of cAMP remaining after the PDE reaction. The remaining cAMP is used by PKA to phosphorylate a specific substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.

Materials:

-

Purified PDE enzyme

-

cAMP (or Rp-cAMPS as the test substrate)

-

PDE-Glo™ Reaction Buffer

-

PDE-Glo™ Termination Reagent

-

PDE-Glo™ Detection Reagent (containing PKA, substrate, and ATP)

-

Kinase-Glo® Reagent (luciferase/luciferin)

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

PDE Reaction: In a well of a multi-well plate, combine the PDE enzyme with the substrate (cAMP or Rp-cAMPS) in the reaction buffer. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Termination: Add the PDE-Glo™ Termination Reagent to stop the PDE reaction.

-

cAMP Detection: Add the PDE-Glo™ Detection Reagent and incubate to allow for the PKA-mediated reaction to proceed.

-

ATP Quantification: Add the Kinase-Glo® Reagent to the wells. This will generate a luminescent signal from the remaining ATP.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: A lower luminescent signal indicates less remaining ATP, meaning more cAMP was available to drive the PKA reaction, and therefore, lower PDE activity. A high luminescent signal indicates high PDE activity. When testing Rp-cAMPS, a persistently high luminescent signal would confirm its resistance to hydrolysis.

Mandatory Visualizations

cAMP Signaling Pathway

The following diagram illustrates the central role of cAMP and phosphodiesterases in cellular signaling and the point of intervention for Rp-cAMPS.

Experimental Workflow for Assessing PDE Hydrolysis

This diagram outlines the general steps involved in an experimental workflow to determine the stability of a cAMP analog against PDE hydrolysis.

Conclusion

Rp-cAMPS stands as a robust and reliable tool for the investigation of cAMP-mediated signaling pathways due to its potent and specific antagonism of PKA activation and its pronounced stability against hydrolysis by phosphodiesterases. While direct quantitative kinetic data for its degradation are sparse, likely due to its high resistance, the collective evidence strongly supports its use as a non-hydrolyzable analog in a wide range of experimental systems. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive resource for researchers aiming to study and manipulate the cAMP/PKA signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A nonhydrolyzable reactive cAMP analogue, (S(p))-8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 3',5'-cyclic S-(methyl)monophosphorothioate, irreversibly inactivates human platelet cGMP-inhibited cAMP phosphodiesterase at micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Rp-cAMPS Sodium Salt Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt (Rp-cAMPS) is a potent and widely used cell-permeable competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase A (PKA).[1][2][3] As a phosphorothioate (B77711) analog of cAMP, Rp-cAMPS effectively competes with endogenous cAMP for binding to the regulatory subunits of PKA, thereby preventing the release and activation of the catalytic subunits.[4][5] Unlike its endogenous counterpart, Rp-cAMPS is resistant to hydrolysis by phosphodiesterases, ensuring sustained inhibitory activity in experimental systems.[1][2][3] The sodium salt form of Rp-cAMPS generally offers enhanced water solubility and stability compared to the free acid form.[1] These characteristics make it an invaluable tool for elucidating the physiological and pathological roles of the cAMP/PKA signaling cascade in various cellular processes.

Physicochemical and Handling Properties

Proper handling and storage of Rp-cAMPS sodium salt are critical for maintaining its stability and ensuring experimental reproducibility. The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁N₅O₅PS · Na | [6][7] |

| Molecular Weight | 367.25 g/mol | [6] |

| CAS Number | 142439-94-9 | [2] |

| Appearance | White to off-white solid | [8] |

| Solubility | H₂O: 80 mg/mL (217.83 mM) DMSO: ~25 mg/mL | [6][9] |

| Storage (Solid) | -20°C for up to 3 years | [6] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound, which is suitable for most in vitro applications.

Materials:

-

This compound (MW: 367.25 g/mol )

-

Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

Mass (mg) = 10 mM * Volume (mL) * 0.36725 (mg/µmol)

Example for 1 mL: Mass = 10 * 1 * 0.36725 = 3.67 mg.

-

Weigh Compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile, nuclease-free water or PBS to the tube.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[2][6]

-

Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Preparation of a Stock Solution in DMSO

For applications requiring a non-aqueous solvent or for compounds that are less soluble in water, Dimethyl Sulfoxide (DMSO) can be used.

Materials:

-

This compound (MW: 367.25 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, may require warming)

Procedure:

-

Calculate the Required Mass: Use the formula from Protocol 1 to determine the necessary mass of the compound for your desired stock concentration and volume.

-

Weigh Compound: Accurately weigh the this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration.

-

Mixing: Vortex the solution thoroughly. Gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound in DMSO.[2]

-

Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Mechanism of Action and Signaling Pathway

Rp-cAMPS acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA.[5] In the canonical cAMP signaling pathway, the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[10][11] Subsequently, cAMP binds to the regulatory subunits of PKA, leading to a conformational change that releases the active catalytic subunits.[12] These catalytic subunits can then phosphorylate various downstream target proteins, modulating their activity and leading to a cellular response.[11] Rp-cAMPS prevents this activation by occupying the cAMP binding sites without inducing the conformational change necessary for the release of the catalytic subunits.[4]

Caption: Inhibition of the PKA signaling pathway by Rp-cAMPS.

Experimental Workflow for Assessing PKA Inhibition

The following diagram outlines a general workflow for utilizing an Rp-cAMPS stock solution to investigate its inhibitory effects on PKA activity in a cell-based assay.

Caption: General workflow for a cell-based PKA inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 142439-94-9|DC Chemicals [dcchemicals.com]

- 4. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rp-cAMPS sodium | PKA inhibitor | cAMP antagonist | TargetMol [targetmol.com]

- 7. Rp-cAMPS, sodium salt BIOLOG Life Science Institute [biolog.de]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

Protocol for Utilizing Rp-cAMPS in Cell Culture Experiments: A Detailed Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and specific competitive antagonist of cyclic AMP (cAMP) for the activation of cAMP-dependent protein kinase (PKA). By binding to the regulatory subunits of PKA, Rp-cAMPS prevents the dissociation of the catalytic subunits, thereby inhibiting the phosphorylation of downstream target proteins.[1][2] This property makes Rp-cAMPS and its analogs invaluable tools for elucidating the role of the cAMP-PKA signaling pathway in a multitude of cellular processes. This document provides a comprehensive guide for the use of Rp-cAMPS in cell culture experiments, including its mechanism of action, detailed experimental protocols, and data presentation.

Mechanism of Action

The second messenger cAMP mediates a wide range of cellular responses primarily through the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the release of the active C subunits. These C subunits then phosphorylate specific serine and threonine residues on target proteins, modulating their activity and initiating downstream cellular responses.

Rp-cAMPS acts as a competitive inhibitor by binding to the cAMP-binding sites on the R subunits.[2] However, unlike cAMP, the binding of Rp-cAMPS does not induce the conformational change necessary for the dissociation of the C subunits.[2] Consequently, the PKA holoenzyme remains in its inactive state, and the downstream signaling cascade is blocked. More lipophilic and membrane-permeant analogs, such as Rp-8-Br-cAMPS and Rp-8-CPT-cAMPS, have been developed to enhance efficacy in intact cells.[3][4]

Signaling Pathway Diagram

Caption: Inhibition of the PKA signaling pathway by Rp-cAMPS.

Quantitative Data Summary

The inhibitory potency of Rp-cAMPS and its analogs can vary depending on the specific PKA isoform, cell type, and experimental conditions. The following tables summarize key quantitative data for Rp-cAMPS.

Table 1: Inhibitory Constants (Ki) for PKA

| Compound | PKA Type I (Ki) | PKA Type II (Ki) | Reference |

| Rp-cAMPS | 12.5 µM | 4.5 µM | [5][6] |

| Rp-cAMPS | 6.05 µM | 9.75 µM | [5] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Type | Treatment | Observed Effect | Reference |

| Arthritic Rat Neurons | 10 µM Rp-cAMPS for 15 min | Decrease in monosynaptic EPSCs | [5][6] |

| Primary Rat Hepatocytes | 100 µM Rp-8-CPT-cAMPS for 12 hours (pre-incubated for 20 min) | Partial reversal of forskolin's protective effect against diclofenac-induced apoptosis | |

| INS-1 832/13 cells | 50-100 µM Rp-8-Br-cAMPS for 2 min | Inhibition of insulin (B600854) secretion | [4] |

| Human T-cells (Kit 225) | Pre-treatment with H-89 (another PKA inhibitor) | Profound reduction in forskolin-induced proliferation | [7] |

Experimental Protocols

This section provides a general protocol for using Rp-cAMPS to inhibit PKA activity in cultured cells. It is crucial to optimize parameters such as cell density, Rp-cAMPS concentration, and incubation times for each specific cell line and experimental endpoint.

Materials

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Rp-cAMPS or its analog (e.g., Rp-8-Br-cAMPS, Rp-8-CPT-cAMPS)

-

Solvent for Rp-cAMPS (e.g., sterile water or DMSO)

-

PKA activator (e.g., Forskolin, 8-Br-cAMP)

-

Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA isolation kit for qPCR)

Stock Solution Preparation

-

Prepare a stock solution of Rp-cAMPS (e.g., 10 mM) in an appropriate solvent (check the manufacturer's instructions).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

General Experimental Workflow

Caption: General experimental workflow for using Rp-cAMPS.

Detailed Protocol: Inhibition of Forskolin-Induced Gene Expression

This protocol provides an example of how to use Rp-cAMPS to investigate the role of PKA in forskolin-induced gene expression.

-

Cell Seeding:

-

Seed the cells of interest in appropriate culture plates (e.g., 6-well plates for RNA isolation).

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

-

Pre-incubation with Rp-cAMPS:

-

Prepare fresh working solutions of Rp-cAMPS in serum-free or complete medium. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions (a common starting range is 10-100 µM).

-

Aspirate the culture medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of Rp-cAMPS or a vehicle control (the solvent used for the Rp-cAMPS stock).

-

Pre-incubate the cells for at least 20 minutes at 37°C in a CO2 incubator. This pre-incubation step is critical to allow for the cell-permeable analog to enter the cells and bind to PKA before stimulation.[4]

-

-

Stimulation:

-

Prepare a working solution of the PKA activator (e.g., 10 µM forskolin).

-

Add the PKA activator directly to the wells already containing Rp-cAMPS or vehicle.

-

Include appropriate controls:

-

Untreated cells

-

Cells treated with vehicle only

-

Cells treated with PKA activator only

-

Cells treated with Rp-cAMPS only

-

-

-

Incubation:

-

Incubate the cells for the desired time period to allow for changes in gene expression (e.g., 1, 4, or 24 hours). The optimal time will depend on the kinetics of the target gene's expression.

-

-

Cell Harvesting and Downstream Analysis:

-

For qPCR:

-

Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer from an RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of the target gene and a housekeeping gene using qPCR.

-

-

For Western Blotting (e.g., to check for CREB phosphorylation):

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration and perform western blotting using antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-CREB and total CREB).

-

-

Conclusion

Rp-cAMPS and its analogs are indispensable pharmacological tools for investigating the intricate roles of the cAMP-PKA signaling pathway. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively design and execute experiments to dissect the contributions of PKA to various cellular functions. Careful optimization of experimental parameters and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.

References

- 1. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Coordinate regulation of forskolin-induced cellular proliferation in macrophages by protein kinase A/cAMP-response element-binding protein (CREB) and Epac1-Rap1 signaling: effects of silencing CREB gene expression on Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Rp-cAMPS Concentration for PKA Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of Rp-cAMPS, a potent and widely used inhibitor of Protein Kinase A (PKA), for various experimental settings.

Introduction to Rp-cAMPS

Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a competitive antagonist of cyclic AMP (cAMP). It effectively inhibits the activation of PKA by binding to the regulatory subunits of the PKA holoenzyme. This binding prevents the conformational change induced by cAMP, thereby keeping the catalytic subunits in an inactive state.[1][2] Its resistance to hydrolysis by phosphodiesterases ensures sustained inhibitory activity in cellular and biochemical assays.[2]

Mechanism of Action

The primary mechanism of Rp-cAMPS involves its competition with endogenous cAMP for the binding sites on the regulatory subunits of PKA. By occupying these sites, Rp-cAMPS stabilizes the inactive PKA holoenzyme, preventing the release of the active catalytic subunits. This targeted inhibition makes Rp-cAMPS a valuable tool for dissecting PKA-mediated signaling pathways.

Quantitative Data Summary

The inhibitory potency of Rp-cAMPS, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can vary depending on the PKA isoform, the specific assay conditions, and the cell type being studied. The following table summarizes reported values for Rp-cAMPS.

| Parameter | Value | PKA Isoform(s) | Assay Conditions/Cell Type | Reference(s) |

| Ki | 12.5 µM | PKA I | Biochemical Assay | [2][3] |

| Ki | 4.5 µM | PKA II | Biochemical Assay | [2][3] |

| Ki | 6.05 µM | PKA I | Not specified | [4] |

| Ki | 9.75 µM | PKA II | Not specified | [4] |

| Effective Concentration | 10 µM | Not specified | Neuronal slices (arthritic rats) | [2][3] |

| Effective Concentration | ≤ 200 µM | Not specified | Rat ventricular cardiomyocytes | [5] |

Experimental Protocols

Determining the optimal concentration of Rp-cAMPS is critical for achieving specific PKA inhibition without off-target effects or cellular toxicity. The following protocols provide a framework for establishing the effective dose range for your specific experimental system.

Protocol 1: Determination of Optimal Rp-cAMPS Concentration using a Dose-Response Assay

This protocol describes how to determine the IC50 of Rp-cAMPS by assessing the phosphorylation of a key PKA downstream target, CREB (cAMP response element-binding protein), via Western blotting.

Materials:

-

Cell line of interest

-

Rp-cAMPS

-

PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Treatment:

-

Prepare a serial dilution of Rp-cAMPS in cell culture media. A suggested starting range, based on known Ki values, is 0.1 µM to 200 µM (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Pre-incubate the cells with the different concentrations of Rp-cAMPS for 30-60 minutes.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation. Include a vehicle control (no Rp-cAMPS) and an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and image the blot.

-

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-CREB and total CREB.

-

Normalize the phospho-CREB signal to the total CREB signal for each sample.

-

Plot the normalized phospho-CREB levels against the log of the Rp-cAMPS concentration.

-

Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

-

Protocol 2: Assessment of Cell Viability using the MTT Assay

It is crucial to ensure that the observed inhibitory effects of Rp-cAMPS are not due to cytotoxicity. This protocol outlines the use of an MTT assay to assess cell viability.

Materials:

-

Cell line of interest

-

Rp-cAMPS

-

Cell culture reagents

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with the same concentrations of Rp-cAMPS used in the dose-response assay for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization:

-

For adherent cells, carefully remove the media and add 100 µL of solubilization solution to each well.

-

For suspension cells, add 100 µL of solubilization solution directly to the media.

-

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (media only) from all readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

A significant decrease in cell viability at certain Rp-cAMPS concentrations would indicate cytotoxicity and should be considered when interpreting the results of the PKA inhibition studies.

-

Visualizations

PKA Signaling Pathway

Caption: The PKA signaling pathway and the inhibitory action of Rp-cAMPS.

Experimental Workflow for Determining Optimal Rp-cAMPS Concentration

Caption: Workflow for optimizing Rp-cAMPS concentration.

Logical Relationship of Dose-Response Analysis

Caption: Logical flow of dose-response data analysis to determine IC50.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. sketchviz.com [sketchviz.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biolog.de [biolog.de]

- 5. Use of the cyclic AMP antagonist, Rp-cAMPS, to distinguish between cyclic AMP-dependent and cyclic AMP-independent contractile responses in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Rp-cAMPS in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and specific competitive antagonist of cAMP-dependent protein kinase A (PKA).[1][2] As a membrane-permeable and phosphodiesterase-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP), Rp-cAMPS is an invaluable tool in neuroscience research for elucidating the roles of the cAMP/PKA signaling pathway in various neuronal processes.[1][3] This document provides detailed application notes and experimental protocols for the use of Rp-cAMPS in studying neuronal function.

Application Notes

Rp-cAMPS is widely utilized to investigate cellular processes mediated by PKA. Its primary mechanism of action involves binding to the regulatory subunits of PKA, which prevents the release of the catalytic subunits and subsequent phosphorylation of downstream targets.[4][5] This inhibitory action allows researchers to dissect the involvement of PKA in a variety of neurological functions.

Key Applications in Neuroscience:

-

Synaptic Plasticity: Rp-cAMPS is instrumental in studying the molecular mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By inhibiting PKA, researchers can determine the necessity of this kinase in the induction and maintenance of these forms of synaptic strengthening and weakening.[5][6] For instance, studies have shown that bath application or postsynaptic perfusion of Rp-cAMPS can block or reverse LTP in hippocampal slices.[7][8]

-

Neuronal Excitability: The cAMP/PKA pathway is a key modulator of ion channel function and, consequently, neuronal excitability. Rp-cAMPS is used to investigate the role of PKA in regulating the activity of various ion channels, thereby influencing neuronal firing patterns and overall excitability.[4]

-

Reward and Addiction: The mesolimbic dopamine (B1211576) system, which is central to reward and addiction, is heavily modulated by the cAMP/PKA pathway. Rp-cAMPS has been used in in vivo studies to probe the role of PKA in the nucleus accumbens in mediating the reinforcing effects of drugs of abuse and in drug-seeking behavior.[9]

-

Pain Perception: PKA signaling is implicated in the sensitization of nociceptive neurons. Rp-cAMPS can be used to study the contribution of PKA to pain-related synaptic plasticity and hypersensitivity.[5]

-

Gene Expression and Neuronal Survival: PKA-mediated phosphorylation of transcription factors like CREB is crucial for the expression of genes involved in neuronal survival and long-term memory. Rp-cAMPS is used to block these pathways to understand their downstream consequences.

Quantitative Data for Rp-cAMPS

| Parameter | Value | Cell/System Type | Reference |

| Ki for PKA I | 12.5 µM | Purified enzyme | [1] |

| Ki for PKA II | 4.5 µM | Purified enzyme | [1] |

| Effective Concentration (in vitro/brain slices) | 10 - 50 µM | Rat amygdala slices | [2] |

| Effective Concentration (intracellular perfusion) | 4 mM | Hippocampal CA1 pyramidal neurons | [8] |

| Effective Dose (in vivo infusion) | 2.5 - 250 ng/0.5 µl per side | Rat nucleus accumbens | [9] |

Signaling Pathways and Experimental Workflows

cAMP-PKA Signaling Pathway and Inhibition by Rp-cAMPS

Caption: The cAMP-PKA signaling cascade and the inhibitory mechanism of Rp-cAMPS.

Experimental Workflow for Brain Slice Electrophysiology

Caption: A typical experimental workflow for studying synaptic plasticity using Rp-cAMPS in acute brain slices.

Experimental Protocols

Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the use of Rp-cAMPS to investigate the role of PKA in LTP at the Schaffer collateral-CA1 synapse in acute mouse or rat hippocampal slices.

Materials:

-

Rp-cAMPS sodium salt

-

Artificial cerebrospinal fluid (aCSF)

-

Slicing solution (ice-cold, carbogenated)

-

Electrophysiology rig with stimulating and recording electrodes

-

Vibratome

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Solution Preparation:

-

Prepare a 10 mM stock solution of Rp-cAMPS in sterile, nuclease-free water. Aliquot and store at -20°C.

-

On the day of the experiment, dilute the Rp-cAMPS stock solution in aCSF to the final working concentration (e.g., 25-50 µM).

-

-

Acute Hippocampal Slice Preparation:

-

Anesthetize the animal in accordance with approved institutional animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.[10][11]

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF (2-3 ml/min).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1]

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

-

Switch the perfusion to aCSF containing Rp-cAMPS and incubate the slice for 15-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) in the presence of Rp-cAMPS.[1]

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the effect of PKA inhibition on LTP induction.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the baseline average.

-

Compare the degree of potentiation in slices treated with Rp-cAMPS to control slices that received HFS without the inhibitor.

-

Protocol 2: Treatment of Cultured Neurons with Rp-cAMPS

This protocol outlines the general procedure for treating primary neuronal cultures with Rp-cAMPS to study PKA-dependent processes.

Materials:

-

This compound

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Neuronal culture medium

-

Sterile, nuclease-free water or PBS

Procedure:

-

Solution Preparation:

-

Prepare a 10 mM stock solution of Rp-cAMPS in sterile, nuclease-free water or PBS. Aliquot and store at -20°C.

-

-

Cell Culture:

-

Plate primary neurons at the desired density on appropriate culture plates (e.g., coated with poly-D-lysine and laminin) and allow them to mature in vitro (e.g., 7-14 days).[9]

-

-

Rp-cAMPS Treatment:

-

On the day of the experiment, thaw an aliquot of the Rp-cAMPS stock solution.

-

Dilute the stock solution in pre-warmed, conditioned neuronal culture medium to the desired final working concentration (e.g., 10-50 µM).

-

Prepare a vehicle control medium containing the same concentration of the solvent used for the stock solution.

-

Carefully remove the existing culture medium from the neurons and replace it with the Rp-cAMPS-containing medium or the vehicle control medium.

-

Incubate the neurons for the desired duration, depending on the specific experiment (e.g., 30 minutes to several hours).

-

-

Downstream Analysis:

-

Following treatment, cells can be processed for various downstream analyses, such as:

-

Immunocytochemistry: To visualize changes in protein phosphorylation or localization.

-

Western Blotting: To quantify changes in protein expression or phosphorylation levels.

-

Calcium Imaging: To assess changes in neuronal activity.

-

Electrophysiology (Patch-Clamp): To measure changes in ion channel currents or synaptic transmission.

-

-

Protocol 3: In Vivo Microinjection of Rp-cAMPS